![molecular formula C16H13ClO3 B5705368 (4-Acetylphenyl)methyl 3-chlorobenzoate](/img/structure/B5705368.png)
(4-Acetylphenyl)methyl 3-chlorobenzoate
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Overview
Description
(4-Acetylphenyl)methyl 3-chlorobenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)methyl 3-chlorobenzoate typically involves the esterification of 4-acetylbenzyl alcohol with 3-chlorobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylphenyl)methyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid or 3-chlorobenzoic acid.
Reduction: Formation of 4-acetylbenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. For instance, it can be utilized to produce various substituted benzoates that have applications in agrochemicals and pharmaceuticals.
Biology
- Biological Activity Studies : Research has indicated that (4-Acetylphenyl)methyl 3-chlorobenzoate exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation as a therapeutic agent .
- Mechanism of Action : The compound's mechanism involves interaction with specific biological targets, potentially inhibiting enzyme activity related to microbial growth .
Medicine
- Pharmaceutical Development : Investigations are ongoing into the compound's potential as a pharmaceutical agent. Its unique structure may confer specific biological activities that could be harnessed for drug development, particularly in treating infections resistant to conventional antibiotics .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that (4-Acetylphenyl)methyl 3-chlorobenzoate showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents .
- Pharmacokinetics Research : Another study focused on the pharmacokinetics of this compound, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for evaluating its viability as a drug candidate .
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
(4-Acetylphenyl)methyl 3-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-acetylphenyl)methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-11(18)13-7-5-12(6-8-13)10-20-16(19)14-3-2-4-15(17)9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTIQDKTTQVIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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